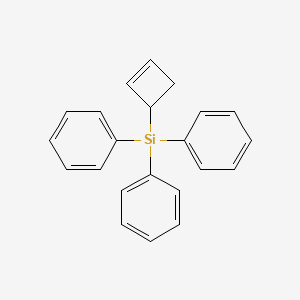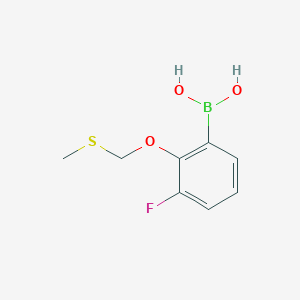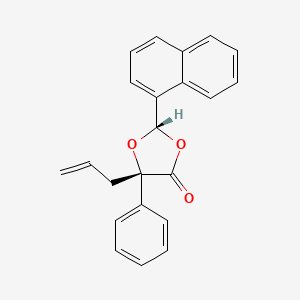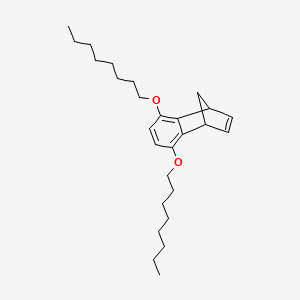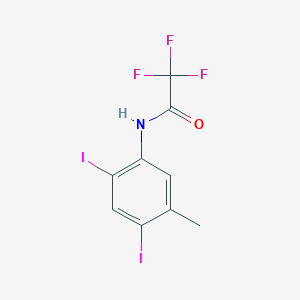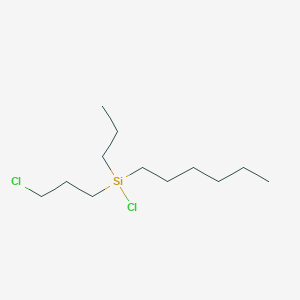
Chloro(3-chloropropyl)hexyl(propyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(3-chloropropyl)hexyl(propyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chloro(3-chloropropyl) group, a hexyl group, and a propyl group. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-chloropropyl)hexyl(propyl)silane typically involves the hydrosilylation reaction. This reaction is catalyzed by transition metals and involves the addition of hydrosilanes to alkenes. For instance, the hydrosilylation of allyl chloride with trichlorosilane can be catalyzed by Rh(I) catalysts to selectively form trichloro(3-chloropropyl)silane . The reaction conditions often include the use of solvents and specific temperature controls to ensure high efficiency and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a large scale using similar hydrosilylation reactions. The process is optimized for high turnover numbers and selectivity, often employing advanced catalysts and reaction conditions to achieve the desired product in large quantities .
化学反応の分析
Types of Reactions
Chloro(3-chloropropyl)hexyl(propyl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as alcohols or amines, leading to the formation of silane coupling agents.
Alcoholysis: The trichlorosilyl group can react with alcohols to form alkoxysilanes.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and other nucleophiles. The reactions are typically carried out under controlled temperatures and may require the presence of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions include various silane coupling agents and alkoxysilanes, which are valuable intermediates in the synthesis of other organosilicon compounds .
科学的研究の応用
Chloro(3-chloropropyl)hexyl(propyl)silane has several applications in scientific research:
作用機序
The mechanism of action of Chloro(3-chloropropyl)hexyl(propyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane linkages. These linkages are crucial in the formation of silane coupling agents, which enhance the adhesion and durability of materials .
類似化合物との比較
Similar Compounds
(3-Chloropropyl)trimethoxysilane: This compound is similar in structure but contains methoxy groups instead of hexyl and propyl groups.
Trichloro(3-chloropropyl)silane: This compound has three chloro groups attached to the silicon atom, making it more reactive in nucleophilic substitution reactions.
Uniqueness
Chloro(3-chloropropyl)hexyl(propyl)silane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity and strong bonding are required.
特性
CAS番号 |
917970-46-8 |
|---|---|
分子式 |
C12H26Cl2Si |
分子量 |
269.32 g/mol |
IUPAC名 |
chloro-(3-chloropropyl)-hexyl-propylsilane |
InChI |
InChI=1S/C12H26Cl2Si/c1-3-5-6-7-11-15(14,10-4-2)12-8-9-13/h3-12H2,1-2H3 |
InChIキー |
KNKJICDMPZWNFF-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[Si](CCC)(CCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)

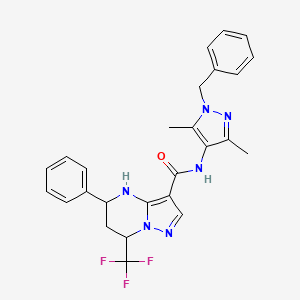
![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)
![Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane](/img/structure/B12615012.png)


